molecular formula C19H24N4O3S B2883372 N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine CAS No. 2380170-86-3

N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine

Cat. No.: B2883372
CAS No.: 2380170-86-3
M. Wt: 388.49
InChI Key: AWXBEALNRBOKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, a cyclopropyl group, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as triethylamine .

The cyclopropyl group can be added through cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts. Finally, the methoxypyrimidine moiety is introduced through nucleophilic substitution reactions, where a suitable methoxypyrimidine precursor reacts with the intermediate compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium on carbon, nickel catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols .

Scientific Research Applications

N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its antiproliferative effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cell division and growth processes .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-26-19-13-18(20-14-21-19)23(15-7-8-15)16-9-11-22(12-10-16)27(24,25)17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXBEALNRBOKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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